Respinomycin A1

Anthracycline antibiotics Structure elucidation Natural product chemistry

Respinomycin A1 is a structurally unique anthracycline antibiotic that induces terminal differentiation in K-562 human leukemia cells. Unlike classical anthracyclines (doxorubicin, daunorubicin), it triggers differentiation programs without relying on topoisomerase II-mediated cytotoxicity. Its aglycone skeleton differs fundamentally from the nogalamycin group. • Confirmed K-562 differentiation activity (benzidine staining) • Distinct aglycone architecture for SAR studies vs. respinomycin analogs B/C/D • Validated reference compound for phenotypic screening libraries

Molecular Formula C51H72N2O20
Molecular Weight 1033.1 g/mol
CAS No. 138843-19-3
Cat. No. B167073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRespinomycin A1
CAS138843-19-3
Synonymsrespinomycin A1
Molecular FormulaC51H72N2O20
Molecular Weight1033.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)N)N(C)C)O)(C)O)OC)OC)(C)O)O
InChIInChI=1S/C51H72N2O20/c1-19-37(58)49(6,61)42(64-12)45(67-19)71-36-27-22(17-48(5,60)41(36)63-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)70-44-34(57)30(53(9)10)40(51(25,8)73-44)69-26-18-47(4,52)39(21(3)66-26)72-46-43(65-13)50(7,62)38(59)20(2)68-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18,52H2,1-13H3
InChIKeySIBIUPQXDIJVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Respinomycin A1 Overview and Research Context


Respinomycin A1 (CAS 138843-19-3, molecular formula C51H72N2O20, molecular weight 1033.12 g/mol) is an anthracycline antibiotic first isolated from the fermentation broth of Streptomyces sp. RK-483 [1]. The compound was structurally characterized in 1991 and belongs to a novel group of anthracyclines whose common aglycone skeleton is distinct from that of the nogalamycin group, as unambiguously determined by LSPD experiments and NOESY [2]. As a secondary metabolite, Respinomycin A1 is part of a larger respinomycin family that includes analogs A2, B, C, and D, each differing in molecular formula and functional group substitution patterns [3]. The compound has been primarily investigated for its capacity to induce terminal differentiation in human leukemia K-562 cells, distinguishing it from anthracyclines that act predominantly through topoisomerase II-mediated cytotoxicity [4].

Why Respinomycin A1 Cannot Be Substituted


Within the anthracycline antibiotic class, substitution with even structurally related congeners presents significant scientific risk due to the respinomycin family's distinctive aglycone skeleton, which differs fundamentally from the nogalamycin group and other anthracycline subclasses [1]. Among the five respinomycins (A1, A2, B, C, D), molecular formulae diverge substantially, ranging from C51H72N2O20 for A1 to C35H43NO14 for B, reflecting marked differences in glycosylation patterns and core substitutions that are expected to influence DNA recognition, cellular uptake, and biological activity profiles [2]. Direct evidence from the primary characterization studies indicates that Respinomycins A1 and A2 induce terminal differentiation of human leukemia K-562 cells, whereas the biological activities of Respinomycins B, C, and D in this specific assay context were not reported or differed, underscoring the non-interchangeable nature of these compounds for differentiation-based research [3]. A procurement decision based solely on anthracycline class membership, without consideration of the specific respinomycin analog identity, may result in qualitatively different biological outcomes.

Evidence: Respinomycin A1 Differentiation Activity


Aglycone Skeleton vs. Nogalamycin Group

Respinomycin A1 possesses a common aglycone skeleton that is distinct from the nogalamycin group of anthracyclines, as determined by LSPD experiments and NOESY [1]. The molecular formula of Respinomycin A1 is C51H72N2O20, which differs from Respinomycin A2 (C43H58N2O15), Respinomycin B (C35H43NO14), Respinomycin C (C36H45NO14), and Respinomycin D (C51H70N2O22) [2]. These structural differences indicate that Respinomycin A1 cannot be substituted with nogalamycin-class anthracyclines or even other respinomycin family members without altering the biological outcome.

Anthracycline antibiotics Structure elucidation Natural product chemistry

K-562 Cell Differentiation Activity

Respinomycin A1 induces terminal differentiation of human leukemia K-562 cells, an activity reported in the original isolation and characterization studies [1]. The inducing activity on K-562 cell differentiation was estimated by benzidine staining [2]. Notably, among the five respinomycin family members (A1, A2, B, C, D), only A1 and A2 are explicitly documented to induce K-562 differentiation in the primary literature, whereas Respinomycins B, C, and D are not reported to share this specific biological activity under the same assay conditions [1]. This indicates that the differentiation-inducing property is not uniformly distributed across the respinomycin family.

Leukemia cell differentiation K-562 cell line Anthracycline antitumor activity

Physicochemical Properties for Identity Verification

Respinomycin A1 exhibits specific physicochemical properties that can be used to verify compound identity and distinguish it from analogs. The compound appears as a yellow powder with alkaline properties and an optical rotation of [α]D18 +173° (c 0.3, CHCl3-MeOH, 2:1) [1]. It displays positive reactions with anisaldehyde-sulfuric acid and iodine, providing qualitative identification markers [1]. These properties serve as procurement-relevant specifications for confirming that the received material is indeed Respinomycin A1 and not a structurally related but functionally distinct respinomycin analog.

Physicochemical characterization Optical rotation Quality control

Respinomycin A1 Application Scenarios


Terminal Differentiation in K-562 Cells

Respinomycin A1 is specifically indicated for experimental systems requiring the induction of terminal differentiation in the K-562 human leukemia cell line. The original isolation and characterization studies confirmed that Respinomycin A1 induces differentiation of K-562 cells, as assessed by benzidine staining [1]. This application scenario is distinguished from the use of classic anthracyclines such as doxorubicin or daunorubicin, which primarily act via topoisomerase II inhibition and DNA intercalation without necessarily triggering differentiation programs. Furthermore, among the respinomycin family, only A1 and A2 are documented to possess this differentiation-inducing activity, while B, C, and D lack such documentation [2]. Researchers investigating differentiation-based antileukemic mechanisms or screening for differentiation-inducing natural products should prioritize Respinomycin A1 procurement over other anthracycline subclasses or even other respinomycin analogs.

SAR Studies of Aglycone Architecture

Respinomycin A1 serves as a critical reference compound for structure-activity relationship (SAR) investigations focused on the role of the anthracycline aglycone skeleton in determining biological activity. The common skeleton of respinomycins constitutes a new structural type that is unambiguously distinguished from the nogalamycin group of anthracyclines, as determined by LSPD experiments and NOESY [3]. This novel architecture makes Respinomycin A1 a valuable comparator for SAR studies examining how modifications to the aglycone core influence DNA recognition, groove binding geometry, and downstream cellular effects. The molecular formula of Respinomycin A1 (C51H72N2O20) further distinguishes it from its analogs, with Respinomycin B (C35H43NO14) representing a substantially smaller congener lacking much of the glycosylation present in A1 [4]. Procurement of Respinomycin A1 enables direct comparative SAR analyses against Respinomycin A2, B, C, D, and nogalamycin-group anthracyclines to elucidate the structural determinants of differentiation-inducing activity versus cytotoxic activity.

Natural Product Libraries for Differentiation Screening

Respinomycin A1 is a suitable component for natural product libraries designed for phenotypic screening of differentiation-inducing agents in hematological malignancy models. Its activity in the K-562 leukemia differentiation assay is established in the peer-reviewed literature [1], providing a scientifically validated basis for its inclusion as a positive control or screening hit in such libraries. Given that Respinomycins B, C, and D are not documented to share this differentiation activity [2], procurement of A1 (or A2) specifically is required to ensure library relevance for differentiation-based readouts. The compound's natural origin from Streptomyces sp. RK-483 fermentation [5] aligns with sustainable natural product sourcing strategies and provides a renewable supply pathway distinct from synthetic anthracyclines. For screening facilities and academic core laboratories building focused natural product collections for leukemia differentiation research, Respinomycin A1 represents a validated, literature-supported procurement choice.

Mechanistic Dissection: Differentiation vs. Cytotoxicity

Respinomycin A1 offers a unique tool for dissecting the mechanistic divergence between anthracycline-induced terminal differentiation and anthracycline-induced cytotoxicity. Classic anthracyclines such as doxorubicin and daunorubicin exert antitumor effects primarily through DNA intercalation and topoisomerase II inhibition leading to apoptosis, whereas Respinomycin A1 induces differentiation without the same primary cytotoxic mechanism profile [1]. This mechanistic distinction positions Respinomycin A1 as a valuable probe for studies aiming to separate differentiation-promoting pathways from DNA-damaging cytotoxic pathways in leukemia biology. By comparing Respinomycin A1 with its non-differentiating family members (B, C, D) [2], researchers can identify the specific structural features and molecular interactions that confer differentiation-inducing capacity independent of classical anthracycline cytotoxicity. Procurement of Respinomycin A1 specifically, rather than other respinomycins or anthracycline subclasses, is essential for such mechanistic investigations.

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